
n-Tetradecylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tetradecylcyclopentane is a cyclic hydrocarbon that has been used in scientific research for various applications. It is a long-chain alkane with a cyclopentane ring and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of n-Tetradecylcyclopentane is not well understood. However, it is thought to interact with cell membranes and affect their physical properties. It has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
n-Tetradecylcyclopentane has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to affect the physical properties of cell membranes, including their fluidity and permeability.
Avantages Et Limitations Des Expériences En Laboratoire
N-Tetradecylcyclopentane has several advantages for use in lab experiments. It is a non-toxic and non-flammable solvent that is relatively inexpensive and easy to handle. It has also been shown to be an effective solvent for the extraction of lipids from biological samples. However, it has some limitations, including its low boiling point and its limited solubility in water.
Orientations Futures
There are several future directions for the use of n-Tetradecylcyclopentane in scientific research. It could be used as a model compound for the study of the physical and chemical properties of cyclic hydrocarbons. It could also be used in the development of new surfactants for the formation of nanoparticles. Additionally, it could be used in the study of the interaction of cyclic hydrocarbons with cell membranes and their effects on membrane properties.
Conclusion:
In conclusion, n-Tetradecylcyclopentane is a cyclic hydrocarbon that has been used in scientific research for various applications. It can be synthesized through various methods, including the reduction of cyclododecatriene with lithium aluminum hydride and the hydrogenation of cyclododecatriene with palladium on carbon. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase and to affect the physical properties of cell membranes. It has several advantages for use in lab experiments, including its non-toxicity and non-flammability. There are several future directions for the use of n-Tetradecylcyclopentane in scientific research, including its use as a model compound and in the development of new surfactants.
Méthodes De Synthèse
N-Tetradecylcyclopentane can be synthesized through various methods, including the reduction of cyclododecatriene with lithium aluminum hydride, the hydrogenation of cyclododecatriene with palladium on carbon, and the catalytic hydrogenation of cyclododecatriene with Raney nickel. The most common method used for the synthesis of n-Tetradecylcyclopentane is the hydrogenation of cyclododecatriene with palladium on carbon.
Applications De Recherche Scientifique
N-Tetradecylcyclopentane has been used in scientific research for various applications. It has been used as a solvent for the extraction of lipids from biological samples, as a stationary phase in gas chromatography, and as a surfactant in the formation of nanoparticles. It has also been used as a model compound for the study of the physical and chemical properties of cyclic hydrocarbons.
Propriétés
Numéro CAS |
1795-22-8 |
|---|---|
Nom du produit |
n-Tetradecylcyclopentane |
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
tetradecylcyclopentane |
InChI |
InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h19H,2-18H2,1H3 |
Clé InChI |
MJWRHKSSZBHAEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1CCCC1 |
SMILES canonique |
CCCCCCCCCCCCCCC1CCCC1 |
Autres numéros CAS |
1795-22-8 |
Synonymes |
1-cyclopentyltetradecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
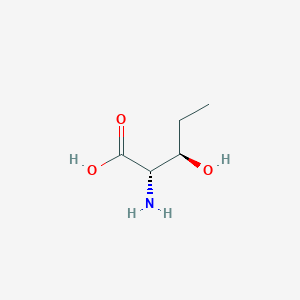


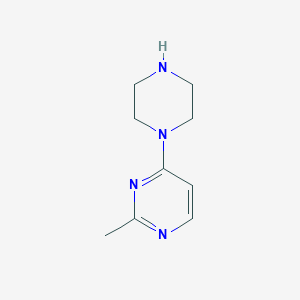
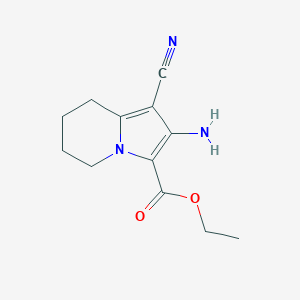

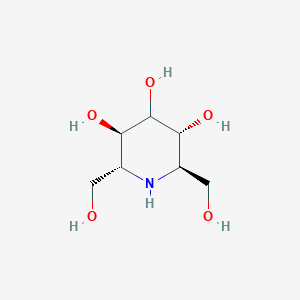
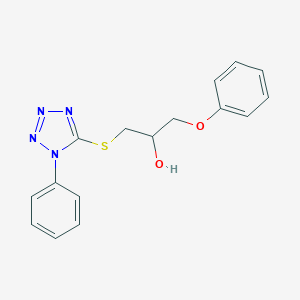


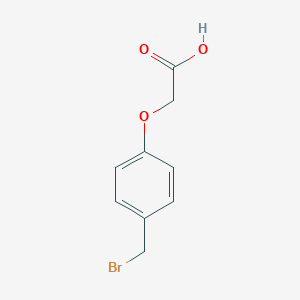
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)